REACTION_CXSMILES
|
BrBr.[OH-].[Na+].[Br:5][C:6]1[CH:19]=[C:18]([O:20][CH3:21])[CH:17]=[CH:16][C:7]=1[C:8](C1C=CC=CC=1)=[O:9].S([O-])([O-])=[O:23].[Na+].[Na+].Br[O-].[Na+].Cl>>[Br:5][C:6]1[CH:19]=[C:18]([O:20][CH3:21])[CH:17]=[CH:16][C:7]=1[C:8]([OH:9])=[O:23] |f:1.2,4.5.6,7.8|
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)C2=CC=CC=C2)C=CC(=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
stirred for 10 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 15 hrs at the temperature
|
Duration
|
15 h
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
EXTRACTION
|
Details
|
The resultant mixture is extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
to isolate neutral compound
|
Type
|
CUSTOM
|
Details
|
to give large quantities of white solid
|
Type
|
FILTRATION
|
Details
|
The resultant is filtered under vacuum
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=O)O)C=CC(=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |